Ridaura
Description
Properties
Molecular Formula |
C20H35AuO9PS |
|---|---|
Molecular Weight |
679.5 g/mol |
IUPAC Name |
gold;(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxane-2-thiolate;triethylphosphanium |
InChI |
InChI=1S/C14H20O9S.C6H15P.Au/c1-6(15)19-5-10-11(20-7(2)16)12(21-8(3)17)13(14(24)23-10)22-9(4)18;1-4-7(5-2)6-3;/h10-14,24H,5H2,1-4H3;4-6H2,1-3H3;/t10-,11-,12+,13-,14+;;/m1../s1 |
InChI Key |
IRPYFWIZKIOHQN-XTZHGVARSA-N |
Isomeric SMILES |
CC[PH+](CC)CC.CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)[S-])OC(=O)C)OC(=O)C)OC(=O)C.[Au] |
Canonical SMILES |
CC[PH+](CC)CC.CC(=O)OCC1C(C(C(C(O1)[S-])OC(=O)C)OC(=O)C)OC(=O)C.[Au] |
Origin of Product |
United States |
Preparation Methods
Core Reaction Mechanism
The synthesis of auranofin proceeds via a ligand substitution reaction, wherein gold(I) chloride (Et₃PAuCl) reacts with peracetylated thio glucose in a biphasic solvent system. The reaction mechanism involves the displacement of the chloride ligand by the thiolate group of the sugar derivative, facilitated by a mild base such as potassium carbonate (K₂CO₃). The overall reaction can be summarized as:
This step is critical for ensuring the formation of the gold-sulfur bond, which is essential for the compound’s stability and pharmacological activity.
Stepwise Synthetic Procedure
-
Preparation of Peracetylated Thio Glucose :
Thio glucose is acetylated using acetic anhydride in the presence of a catalyst, yielding the peracetylated derivative. This step protects reactive hydroxyl groups, ensuring selectivity during the subsequent gold coordination. -
Ligand Exchange Reaction :
Peracetylated thio glucose is combined with Et₃PAuCl in a dichloromethane (DCM)-water biphasic system. The addition of K₂CO₃ deprotonates the thiol group, enabling it to displace chloride from the gold complex. The reaction is typically conducted at room temperature for 1–1.5 hours, achieving yields exceeding 80%. -
Work-Up and Isolation :
The organic layer (DCM) is separated, washed with water, and dried over anhydrous sodium sulfate. Evaporation under reduced pressure yields crude auranofin, which is further purified via recrystallization or column chromatography.
Optimization of Reaction Conditions
Solvent and Base Selection
The biphasic DCM-water system is optimal for this reaction, as it enhances interfacial contact between the hydrophilic gold complex and the lipophilic thio glucose derivative. Alternative solvents such as tetrahydrofuran (THF) or ethanol reduce yields due to poor phase separation. Potassium carbonate is preferred over stronger bases (e.g., NaOH) to minimize hydrolysis of the acetyl groups.
Purification and Characterization
Crude auranofin is purified via silica gel chromatography using a gradient of ethyl acetate and hexane, followed by recrystallization from ethanol. Key characterization data include:
| Parameter | Value | Method | Source |
|---|---|---|---|
| Melting Point | 110–112°C | Differential Scanning Calorimetry | |
| Solubility in DMSO | 50 mg/mL (73.48 mM) | UV-Vis Spectroscopy | |
| Purity | >98% | HPLC |
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm the structure, with characteristic signals for the acetyl groups (δ 2.0–2.1 ppm in ¹H NMR) and gold-phosphine coupling.
Retrosynthetic Analysis and Route Planning
Retrosynthetic algorithms decompose auranofin into its precursors: triethylphosphine gold chloride and peracetylated thio glucose. Computational models trained on patent reaction datasets (e.g., USPTO) identify viable synthetic routes, prioritizing steps with high atom economy and commercial availability of reagents. This approach has validated the established laboratory method, underscoring its efficiency and scalability.
Scale-Up Considerations and Industrial Production
Industrial synthesis of auranofin employs continuous flow reactors to enhance mixing and heat transfer in the biphasic system. Key challenges include:
Chemical Reactions Analysis
Auranofin undergoes various chemical reactions, including:
Ligand Exchange Reactions: Auranofin undergoes ligand exchange reactions in vivo to generate reactive metabolites.
Binding with Thiols: Auranofin forms adducts with thiols such as glutathione and human serum albumin.
Common reagents and conditions used in these reactions include thiol ligands and disulfides. The major products formed from these reactions are thiol adducts and phosphine oxide .
Scientific Research Applications
Rheumatoid Arthritis Management
Indications and Mechanism of Action
Ridaura is specifically indicated for adults with active classical or definite rheumatoid arthritis who have not responded adequately to nonsteroidal anti-inflammatory drugs (NSAIDs). Unlike NSAIDs, this compound does not provide immediate relief; its therapeutic effects typically manifest after three to six months of treatment . The exact mechanism of action remains unclear, but it is believed to modify disease activity by affecting synovitis and associated symptoms without inducing remission .
Clinical Efficacy
Clinical trials have demonstrated that this compound can improve various clinical parameters in rheumatoid arthritis patients. For instance, a study comparing this compound with injectable gold showed that while this compound had fewer dropouts due to adverse reactions, injectable gold had fewer dropouts for inadequate therapeutic effects .
Adverse Reactions
Patients treated with this compound may experience gastrointestinal issues such as diarrhea (47%) and abdominal pain (14%), as well as dermatological reactions like rash (24%) and pruritus (17%) . Monitoring for these adverse effects is crucial during treatment.
Potential Oncological Applications
Recent research has indicated that auranofin may have anticancer properties due to its ability to inhibit thioredoxin reductase, an enzyme involved in cellular redox balance and tumor progression. By inhibiting this enzyme, auranofin can induce oxidative stress in cancer cells, leading to apoptosis .
Case Studies and Research Findings
- Inhibition of Tumor Growth : Studies have shown that auranofin can enhance the production of reactive oxygen species in tumor cells, which may contribute to its anticancer effects. This suggests a potential role for auranofin in treating certain malignancies .
- Combination Therapies : Auranofin has been investigated in combination with other chemotherapeutic agents to assess synergistic effects against various cancer types. Early findings indicate promise in enhancing the efficacy of established cancer treatments .
Other Therapeutic Areas
Emerging studies suggest that auranofin may also have applications in treating conditions beyond rheumatoid arthritis and cancer:
- Antimicrobial Properties : Research has explored the use of auranofin against parasitic infections such as Entamoeba histolytica and Giardia intestinalis, indicating its potential as an antimicrobial agent .
- Cardiovascular Health : Preliminary investigations into the effects of auranofin on cardiovascular health suggest that it may influence inflammatory pathways relevant to heart disease .
Data Summary
| Application Area | Indication/Use | Key Findings/Outcomes |
|---|---|---|
| Rheumatoid Arthritis | Management of active classical rheumatoid arthritis | Improvement in synovitis; adverse reactions monitored |
| Oncology | Potential anticancer agent | Inhibits thioredoxin reductase; induces apoptosis in tumors |
| Antimicrobial | Treatment for parasitic infections | Effective against Entamoeba histolytica and Giardia |
| Cardiovascular Health | Influence on inflammatory pathways | Preliminary positive outcomes reported |
Mechanism of Action
The mechanism of action of auranofin involves the inhibition of thioredoxin reductase, an enzyme that scavenges reactive oxygen species . By inhibiting thioredoxin reductase, auranofin increases intracellular oxidative stress, leading to cell death . Additionally, auranofin inhibits phagocytosis and the release of antibodies and enzymes that play a role in cytotoxic reactions, thereby suppressing the inflammatory response .
Comparison with Similar Compounds
Research and Development Trends
- Next-Generation Gold Agents : Recent studies focus on gold complexes with improved stability and reduced toxicity, such as Au(I)-N-heterocyclic carbenes , which avoid TXNRD1 inhibition but target mitochondrial pathways .
Q & A
Basic Research Questions
Q. What in vitro assays are methodologically optimal for assessing Ridaura’s cytotoxicity and mechanisms in cancer research?
- Methodological Answer : Use standardized assays like MTT or CellTiter-Glo® for viability, complemented by flow cytometry to quantify apoptosis (Annexin V/PI staining) and reactive oxygen species (ROS) detection via DCFH-DA probes. Include positive controls (e.g., staurosporine for apoptosis) and validate results across multiple cell lines to account for heterogeneity. Enzyme inhibition assays (e.g., thioredoxin reductase activity via DTNB) can isolate target-specific effects .
Q. How should pharmacokinetic (PK) parameters be prioritized in preclinical this compound bioavailability studies?
- Answer : Focus on AUC (area under the curve), C~max~ (peak concentration), and t~1/2~ (half-life) using HPLC-MS for plasma quantification. Apply compartmental modeling (e.g., non-linear mixed-effects) to account for inter-individual variability. Parallel tissue distribution studies (via ICP-MS for gold detection) are critical for correlating PK with efficacy/toxicity .
| Parameter | Method | Relevance to this compound Studies |
|---|---|---|
| AUC | HPLC-MS | Total drug exposure |
| C~max~ | ICP-MS | Toxicity risk assessment |
| Tissue uptake | Autoradiography/ICP-MS | Target organ specificity |
Q. What experimental designs minimize confounding variables in longitudinal studies of this compound’s antirheumatic effects?
- Answer : Apply the PICOT framework:
- Population : Rheumatoid arthritis (RA) patients with similar disease activity scores (DAS28).
- Intervention : Fixed-dose this compound (e.g., 6 mg/day).
- Comparison : Placebo or standard DMARDs (e.g., methotrexate).
- Outcome : Change in joint swelling/CRP levels.
- Time : 12–24 weeks. Use stratified randomization and blinded outcome assessors to reduce bias .
Advanced Research Questions
Q. How can CRISPR-Cas9 screens identify synergistic targets to overcome this compound resistance in cancer cells?
- Methodological Answer : Conduct genome-wide knockout screens in this compound-resistant cell lines. Validate hits via siRNA silencing and dose-response curves (e.g., SynergyFinder analysis). Prioritize genes involved in gold ion transport (e.g., CTR1) or redox homeostasis (e.g., NRF2). Integrate RNA-seq to map pathway dysregulation .
Q. What multi-omics strategies resolve contradictory data on this compound’s antimicrobial efficacy across bacterial strains?
- Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) to identify strain-specific resistance mechanisms. For example, Staphylococcus aureus may upregulate efflux pumps (visible via proteomics), while E. coli alters glutathione metabolism (metabolomics). Use machine learning (e.g., Random Forest) to integrate omics layers and predict susceptibility .
Q. Which statistical approaches address variability in this compound’s clinical efficacy across heterogeneous cohorts?
- Answer : Employ multivariate regression to adjust for covariates (e.g., age, comorbidities). Subgroup analysis (e.g., patients with high baseline TNF-α) can identify responders. For meta-analyses, use random-effects models to account for inter-study heterogeneity and assess publication bias via funnel plots .
Methodological Considerations for Data Contradictions
Q. How can researchers differentiate this compound’s primary mechanism from off-target effects in cellular models?
- Answer : Use orthogonal assays:
Chemical proteomics : Activity-based protein profiling (ABPP) to map direct targets.
Genetic knockouts : CRISPR-Cas9 targeting thioredoxin reductase (TrxR) to isolate its role.
Inhibitor controls : Co-treatment with gold chelators (e.g., dimercaprol) to confirm gold-dependent effects .
Tables for Experimental Design
Table 1 : Comparison of In Vitro vs. In Vivo Models for this compound Studies
| Aspect | In Vitro (Cell Lines) | In Vivo (Rodent Models) |
|---|---|---|
| Throughput | High (96-well plates) | Low (requires ethical approval) |
| Relevance | Mechanistic insights | PK/toxicity and systemic effects |
| Key Assays | MTT, flow cytometry, enzyme assays | Histopathology, ICP-MS tissue analysis |
Table 2 : Frameworks for Advanced this compound Research Questions
| Framework | Application Example |
|---|---|
| PICOT | Comparing this compound + immunotherapy vs. monotherapy in ovarian cancer |
| FINER | Feasibility of real-time gold tracking in vivo via nanoscale sensors |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
